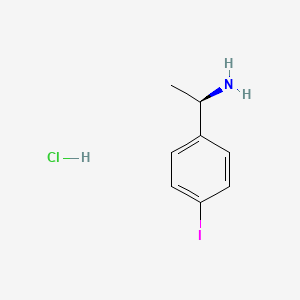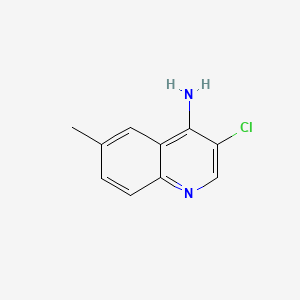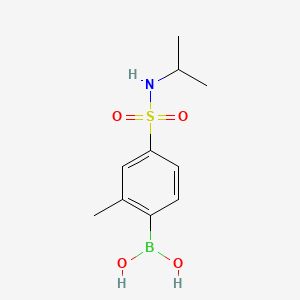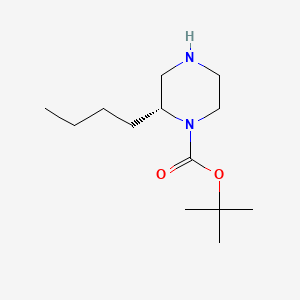
Methyl 3-(boc-amino)-3-oxetanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(boc-amino)-3-oxetanecarboxylate” is a chemical compound that contains a Boc-protected amino group . The Boc (tert-butyloxycarbonyl) group is a commonly used protective group for amines in organic synthesis . The compound’s molecular weight is approximately 232.28 .
Synthesis Analysis
The synthesis of Boc-protected amines, such as “this compound”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . There are various methods available for the synthesis of Boc-protected amines, including the use of catalysts like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and perchloric acid adsorbed on silica-gel (HClO4–SiO2) .Molecular Structure Analysis
The molecular structure of “this compound” is determined by its constituent atoms and the bonds between them. The compound contains a Boc-protected amino group, which is stable towards most nucleophiles and bases . The 3D structure of Boc-compounds has been studied using X-ray crystallography, revealing strong interaction of their acyl and Boc-substituents with nitrogen .Chemical Reactions Analysis
Boc-protected amines, such as “this compound”, can undergo various chemical reactions. For instance, Boc-protected amines can be deprotected by mild acidolysis . Other reactions include the catalytic protodeboronation of alkyl boronic esters and the Pd-catalyzed selective oxidation of Boc-protected N-methylamines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by its molecular structure. The compound has a molecular weight of approximately 232.28 . The Boc group in the compound is stable towards most nucleophiles and bases .科学的研究の応用
Fabrication and Modification of Photocatalysts
Research on (BiO)2CO3-based photocatalysts highlights innovative fabrication and modification strategies to enhance photocatalytic performance for applications in healthcare, photocatalysis, and more. Such methodologies could be relevant to modifying Methyl 3-(boc-amino)-3-oxetanecarboxylate for specific research applications (Ni et al., 2016).
Amino Acids in Food Flavour
The production and degradation pathways of branched aldehydes from amino acids, crucial for flavor in foods, are extensively reviewed. This demonstrates the importance of understanding chemical reactions and interactions of compounds like this compound in various applications (Smit et al., 2009).
Metabolism of Aspartyl Moiety in Aspartame
Studies on the metabolism of the aspartyl moiety of aspartame in animals and humans provide insights into the metabolic pathways and potential biochemical roles of similar compounds, which could include this compound (Ranney & Oppermann, 1979).
Methionine Dependency in Cancer
Research on methionine dependency in cancer highlights the potential therapeutic interventions designed to overcome alterations in host protein and amino acid metabolism associated with malignant cachexia. Such studies could inform the use of this compound in cancer research or therapy (Cavuoto & Fenech, 2012).
Development of Small Molecule Inhibitors
The development of chemical modulators for protein arginine methyltransferases (PRMTs) as therapeutic targets in cancer research is another area where methodologies might be applicable to the study and application of this compound (Hu et al., 2016).
作用機序
The mechanism of action of “Methyl 3-(boc-amino)-3-oxetanecarboxylate” in chemical reactions is largely determined by the properties of the Boc-protected amino group. The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The Boc group is stable towards most nucleophiles and bases .
将来の方向性
The use of Boc-protected amines, such as “Methyl 3-(boc-amino)-3-oxetanecarboxylate”, in organic synthesis is well-established . Future research may focus on developing more efficient and sustainable methods for the synthesis and deprotection of Boc-protected amines . Additionally, the compound’s oxetane subunit is a structure derived from natural or synthetic taxanes used in cancer chemotherapy , indicating potential applications in medicinal chemistry.
特性
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(13)11-10(5-15-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYLPDSCEUAFEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
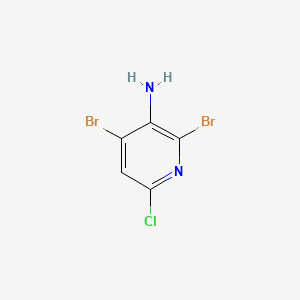
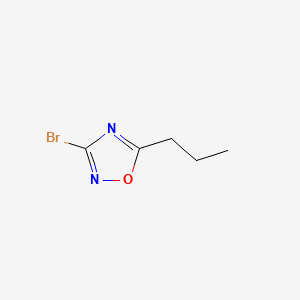
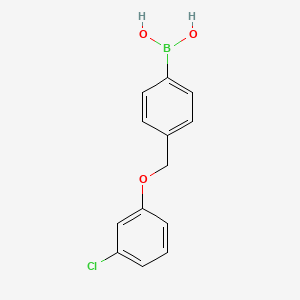
![2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine](/img/no-structure.png)
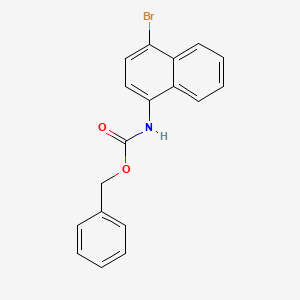
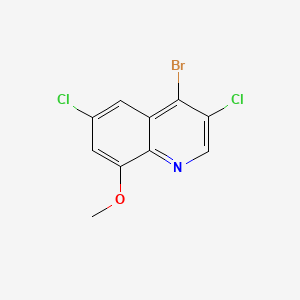
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde](/img/structure/B577826.png)
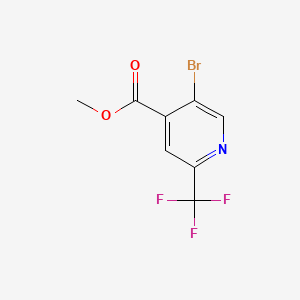
![4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B577829.png)
